molecular formula C16H24N2O5 B1422442 Boc-Dap(Z)-OL CAS No. 721927-81-7

Boc-Dap(Z)-OL

Cat. No.: B1422442
CAS No.: 721927-81-7
M. Wt: 324.37 g/mol
InChI Key: JQIQDJDXPRRWIN-ZDUSSCGKSA-N
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Description

Boc-Dap(Z)-OL, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, which provide stability and prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dap(Z)-OL typically involves the protection of the amino groups of diaminopropionic acid. One common method includes the following steps:

    Protection of the α-amino group: The α-amino group of diaminopropionic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the diaminopropionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Protection of the β-amino group: The β-amino group is protected using a benzyloxycarbonyl (Z) group. This is done by reacting the intermediate product with benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Boc-Dap(Z)-OL undergoes various chemical reactions, including:

    Deprotection reactions: The Boc and Z groups can be removed under acidic or basic conditions to yield the free diaminopropionic acid.

    Substitution reactions: The protected amino groups can participate in nucleophilic substitution reactions to form new peptide bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free diaminopropionic acid and various peptide derivatives, depending on the specific reactions and conditions used.

Scientific Research Applications

Boc-Dap(Z)-OL is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Dap(Z)-OL involves the protection of amino groups through the formation of stable Boc and Z groups. These protective groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of specific amino acids. The Boc group is typically removed under acidic conditions, while the Z group is removed through hydrogenation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both Boc and Z protective groups, which provide enhanced stability and selectivity during chemical synthesis. This dual protection allows for more precise control over the modification of amino acids, making it a valuable tool in peptide synthesis and other applications.

Properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQDJDXPRRWIN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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